molecular formula C18H25NO2S B5000036 N-[1-(2-adamantyl)ethyl]benzenesulfonamide

N-[1-(2-adamantyl)ethyl]benzenesulfonamide

Cat. No.: B5000036
M. Wt: 319.5 g/mol
InChI Key: RMBUDZNGYWDSFO-UHFFFAOYSA-N
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Description

N-[1-(2-adamantyl)ethyl]benzenesulfonamide is a compound that features an adamantane core, a unique tricyclic hydrocarbon structure known for its stability and rigidity. The adamantane structure is often utilized in various fields due to its distinctive properties, including high thermal stability and resistance to chemical degradation. The benzenesulfonamide group adds further functional versatility, making this compound of significant interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]benzenesulfonamide typically involves the reaction of 1-(2-adamantyl)ethylamine with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-adamantyl)ethyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The benzenesulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This dual functionality makes the compound a versatile tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)benzenesulfonamide
  • N-(2-adamantyl)benzenesulfonamide
  • N-(1-adamantyl)ethylamine

Uniqueness

N-[1-(2-adamantyl)ethyl]benzenesulfonamide stands out due to the presence of both the adamantane core and the benzenesulfonamide group, which confer unique chemical and biological properties. Compared to other similar compounds, it offers a balance of stability, reactivity, and functional versatility, making it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-12(19-22(20,21)17-5-3-2-4-6-17)18-15-8-13-7-14(10-15)11-16(18)9-13/h2-6,12-16,18-19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBUDZNGYWDSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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